6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of sulfonylphenylpyridine derivatives This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfonylphenyl Intermediate: The initial step involves the reaction of 3-chloropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminophenylsulfonyl chloride to yield the sulfonylphenyl intermediate.
Piperidine Substitution: The sulfonylphenyl intermediate is then subjected to nucleophilic substitution with piperidine to introduce the piperidin-1-yl group.
Final Coupling: The final step involves coupling the piperidin-1-ylsulfonylphenyl intermediate with 6-chloropyridine-3-carboxamide under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: Another pyridine derivative with similar structural features but different substituents.
3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl)azetidine-2-one: A compound with a pyridine ring and similar functional groups.
Uniqueness
6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide is unique due to the presence of the piperidin-1-ylsulfonylphenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
804539-64-8 |
---|---|
Molecular Formula |
C17H18ClN3O3S |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18ClN3O3S/c18-16-8-7-13(12-19-16)17(22)20-14-5-4-6-15(11-14)25(23,24)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22) |
InChI Key |
ISYWSLZFPXJJSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl |
solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.